molecular formula C13H11BrN2S B2649516 Thiourea, N-(4-bromophenyl)-N'-phenyl- CAS No. 32062-69-4

Thiourea, N-(4-bromophenyl)-N'-phenyl-

Cat. No.: B2649516
CAS No.: 32062-69-4
M. Wt: 307.21 g/mol
InChI Key: KJHGRSFROPLPID-UHFFFAOYSA-N
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Description

Thiourea, N-(4-bromophenyl)-N’-phenyl- is an organosulfur compound belonging to the thiourea class. It consists of a thiourea core with a 4-bromophenyl group and a phenyl group attached to the nitrogen atoms. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-bromophenyl)-N’-phenyl- typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-bromophenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Thiourea, N-(4-bromophenyl)-N’-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(4-bromophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its antioxidant properties are likely due to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-phenyl-N’-phenyl-: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Thiourea, N-(4-chlorophenyl)-N’-phenyl-: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.

    Thiourea, N-(4-methylphenyl)-N’-phenyl-:

Uniqueness

Thiourea, N-(4-bromophenyl)-N’-phenyl- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities compared to other thiourea derivatives .

Properties

CAS No.

32062-69-4

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

1-(4-bromophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)

InChI Key

KJHGRSFROPLPID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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